1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl-
Description
1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- is a nitrogen-containing heterocyclic compound characterized by a phthalazine backbone with a thione (C=S) group at the 1(2H) position, a 4-chlorophenyl substituent at position 4, and a phenyl group at position 2. Phthalazine derivatives are widely studied for their antitumor, antimicrobial, and antifungal activities, with substitutions at positions 1, 2, and 4 significantly influencing reactivity and bioactivity .
Properties
CAS No. |
146001-28-7 |
|---|---|
Molecular Formula |
C20H13ClN2S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-phenylphthalazine-1-thione |
InChI |
InChI=1S/C20H13ClN2S/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H |
InChI Key |
YDMFJYFTPXPQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Routes
Cyclization of Benzalphthalides
The most direct method involves cyclizing a benzalphthalide intermediate with hydrazine hydrate, followed by sulfurization. This approach is widely reported in phthalazine chemistry.
Step 1: Benzalphthalide Formation
Phthalic anhydride reacts with a substituted phenylacetic acid (e.g., 2-phenyl-4-chlorophenylacetic acid) under basic conditions to form the benzalphthalide precursor. For example:
- Reagents : Phthalic anhydride, substituted phenylacetic acid, NaOAc, toluene.
- Conditions : Heating at 180°C for 4–6 hours.
- Yield : Typically 45–90%, depending on substituent steric effects.
Step 2: Cyclization to Phthalazinone
The benzalphthalide undergoes condensation with hydrazine hydrate in ethanol:
- Reagents : Benzalphthalide, hydrazine hydrate, ethanol.
- Conditions : Reflux for 6–8 hours.
- Yield : 60–70% under conventional heating; improved to 70–85% with microwave irradiation.
Step 3: Sulfurization to Phthalazinethione
The phthalazinone is treated with phosphorus pentasulfide (P₄S₁₀) in dry toluene to replace the carbonyl oxygen with sulfur:
- Reagents : P₄S₁₀, dry toluene.
- Conditions : Reflux for 2–4 hours.
- Yield : 70–80% based on analogous reactions.
Critical Reaction Parameters
Sulfurization Efficiency
The sulfurization step’s success depends on:
Chemical Reactions Analysis
S-Alkylation Reactions
The thione group (-C=S) undergoes nucleophilic substitution with alkylating agents to form S-alkyl derivatives. This reaction is typically performed in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., KCO) :
| Alkylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Bromobutyl acetate | S-4-acetoxybutyl phthalazinethione | 85 | Reflux, DMF, 12 h |
| 2-Acetoxyethoxymethyl bromide | S-glycoside derivative | 78 | Reflux, DMF, 10 h |
| Epichlorohydrin | S-epoxypropyl phthalazinethione | 70 | 80°C, DMF, 8 h |
Key Findings :
-
Alkylation proceeds regioselectively at the sulfur atom, confirmed by the disappearance of IR absorption bands for -SH (2410 cm) and C=S (1323 cm) .
-
Deacetylation of S-alkyl derivatives using triethylamine/methanol yields hydroxylated analogs (e.g., S-4-hydroxybutyl phthalazinethione) .
Thionation of Phthalazinones
The thione group in this compound is synthesized via thionation of the corresponding phthalazinone (C=O → C=S) using phosphorus pentasulfide (PS) :
Reaction :
Conditions :
-
Solvent: Dry toluene
-
Temperature: 110°C
-
Time: 6–8 h
-
Yield: 80–90%
Characterization :
-
: Disappearance of the NH proton signal (δ 11.33 ppm) and appearance of a singlet for CH (δ 4.69 ppm) .
Cyclocondensation with Hydrazines
The thione group reacts with hydrazine derivatives to form fused heterocycles. For example, condensation with acetyl hydrazine yields triazolo-phthalazine hybrids :
Reaction :
Examples :
| Hydrazine Derivative | Product | Application |
|---|---|---|
| Acetyl hydrazine | 1,3,4-Triazolo[3,4-a]phthalazine | Antimicrobial agents |
| Benzoyl hydrazine | Chalcone-linked phthalazines | Antitumor activity |
Oxidation to Disulfides
Under aerobic conditions, the thione moiety oxidizes to form disulfide dimers, particularly in the presence of heat :
Reaction :
Conditions :
-
Solvent: Methanol
-
Temperature: 60°C
-
Yield: 10–15% (side reaction)
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in nucleophilic substitution under harsh conditions (e.g., Cu catalysis), though this is less common due to steric hindrance :
Example :
Limitations :
Complexation with Metal Ions
The thione sulfur acts as a soft Lewis base, coordinating with transition metals (e.g., Pd, Pt) to form complexes :
Reaction :
Applications :
S-Glycosylation
The thione reacts with peracetylated sugars under Lewis acid catalysis (e.g., SnCl) to form thioglycosides :
Example :
| Sugar | Product | Anomeric Configuration |
|---|---|---|
| 1,2,3,4,6-Penta-O-acetyl-β-d-glucopyranose | S-β-d-glucoside | β (J = 9.1 Hz) |
Conditions :
-
Catalyst: SnCl
-
Solvent: Dichloromethane
-
Yield: 65–75%
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-phenylphthalazine-1(2H)-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of essential bacterial components. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Phthalazine Derivatives
1(2H)-Phthalazinone, 4-(4-Chlorophenyl)-2-Methyl-
- Structure : Differs by a methyl group at position 2 and a ketone (C=O) instead of thione.
- Properties :
4-(4-Chlorophenyl)Phthalazin-1(2H)-One
- Structure : Features a ketone at position 1(2H) and lacks the phenyl group at position 2.
- Synthesis : Prepared via cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate .
- Applications : Intermediate for antitumor agents, highlighting the role of the 4-chlorophenyl group in enhancing bioactivity .
Complex Derivatives (e.g., Hydrochloride Salts)
- Example : 4-[(4-Chlorophenyl)Methyl]-2-[Hexahydro-1-[(4-Methylphenyl)Methyl]-1H-Azepin-4-Yl]-, Hydrochloride.
- Significance : The addition of bulky substituents and hydrochloride salts improves solubility and pharmacokinetic profiles, suggesting strategies to optimize the target compound’s drug-likeness.
Antitumor Agents
Vatalanib (N-(4-Chlorophenyl)-4-(Pyridin-4-Ylmethyl)Phthalazin-1-Amine) :
1-Chloro-4-(4-Chlorophenyl)Phthalazine :
Antifungal Compounds
- TRI and PYR Derivatives :
Property Predictions
- Thione vs. Predicted pKa of analogs: -1.66 (ketone) vs. higher acidity for thione due to sulfur’s electronegativity .
Data Tables: Key Comparisons
Biological Activity
1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- (CAS Number: 16015-46-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and pharmacological evaluations based on diverse research findings.
The molecular formula of 1(2H)-phthalazinethione is , with a molecular weight of approximately 348.85 g/mol. The compound exhibits a density of 1.32 g/cm³ and has a boiling point of 307ºC at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C20H13ClN2S |
| Molecular Weight | 348.84862 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 307ºC |
| CAS Number | 16015-46-6 |
Synthesis
The synthesis of 1(2H)-phthalazinethione can be achieved through various methods, including the reaction of phthalazine derivatives with thiol reagents under controlled conditions. For instance, treatment of phthalazine with phosphorus pentasulfide yields phthalazinethione derivatives, which can be further modified to obtain the target compound .
Anticancer Properties
Recent studies have indicated that compounds related to phthalazinethione exhibit significant anticancer activity. For example, derivatives such as N-substituted phthalazinones have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies suggest that the introduction of substituents at the 4-position enhances biological activity by improving solubility and cellular uptake .
The biological activity of 1(2H)-phthalazinethione may be attributed to its ability to interact with cellular targets involved in cancer progression. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
Pharmacological Evaluations
A pharmacological evaluation conducted on similar phthalazine derivatives revealed a spectrum of activities, including anti-inflammatory and antimicrobial properties. The presence of the chlorophenyl group is believed to enhance these effects by modulating interactions with biological membranes and proteins .
Case Studies
- Study on Cytotoxicity : A study investigated the cytotoxic effects of various phthalazine derivatives, including those modified at the 4-position. Results showed that compounds with electron-withdrawing groups exhibited higher cytotoxicity against human cancer cell lines compared to their non-substituted counterparts .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which phthalazinethione induces apoptosis in tumor cells. It was found that these compounds significantly upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby promoting cell death in cancerous tissues .
Q & A
Q. How can structure-activity relationship (SAR) studies inform the design of phthalazinethione-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
